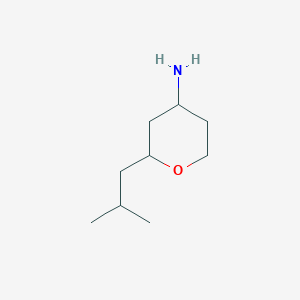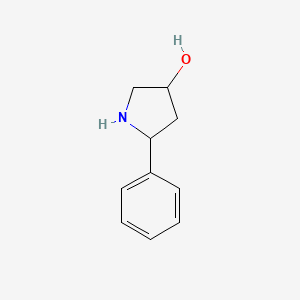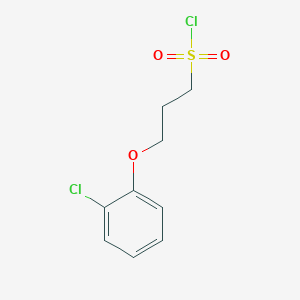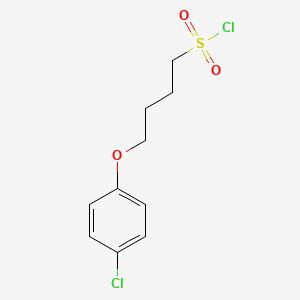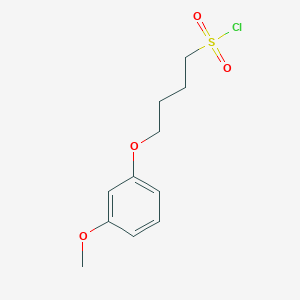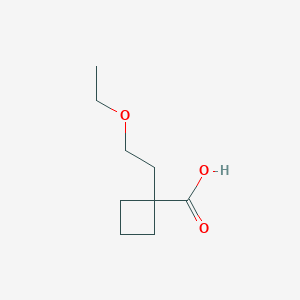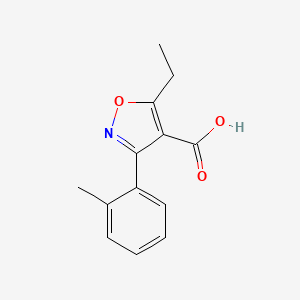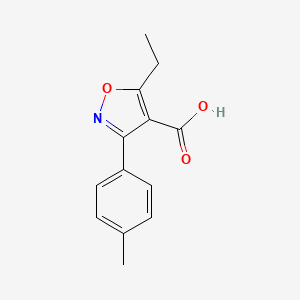![molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4](/img/structure/B1427023.png)
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
Descripción general
Descripción
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole: is a chemical compound with the molecular formula C28H40Br2Si . It is a derivative of dibenzo[b,d]silole, characterized by the presence of two bromine atoms at the 3 and 7 positions and two octyl groups at the 5 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dioctyl-5H-dibenzo[b,d]silole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Examples include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Major Products:
Substituted Derivatives: Products formed by the substitution of bromine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a building block for biologically active compounds.
Industry:
Mecanismo De Acción
The mechanism of action of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is primarily related to its ability to participate in electronic interactions due to the presence of bromine atoms and octyl groups. These interactions can influence the electronic properties of materials in which it is incorporated. The compound can interact with various molecular targets and pathways, depending on its application, such as in organic electronics or drug development .
Comparación Con Compuestos Similares
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 3,7-Dibromo-5,5-diphenyl-5H-dibenzo[b,d]silole
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 5 position. While 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole has octyl groups, similar compounds may have methyl or phenyl groups.
- Electronic Properties: The presence of different substituents can significantly influence the electronic properties and reactivity of the compounds.
- Applications: The unique combination of bromine atoms and octyl groups in this compound makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
IUPAC Name |
3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGCUROGVMFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728216 | |
| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891182-24-4 | |
| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


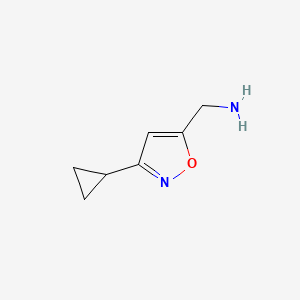
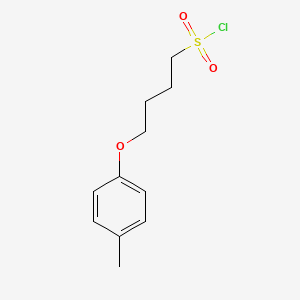
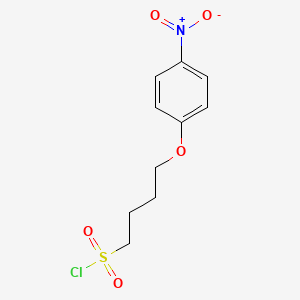
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
